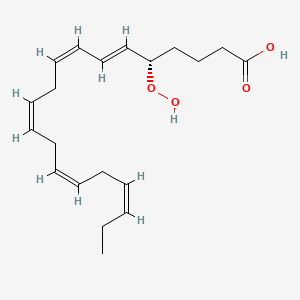

D-myo-Inositol-1,4,5-triphosphate (potassium salt)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

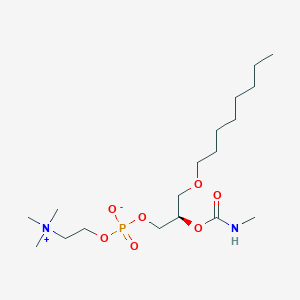

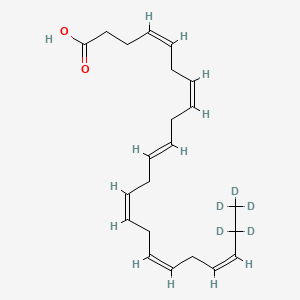

D-myo-Inositol-1,4,5-triphosphate (potassium salt): is a biologically significant molecule that functions as a second messenger in various cellular processes. It is derived from phosphatidylinositol-4,5-bisphosphate through the action of phospholipase C. This compound plays a crucial role in the regulation of intracellular calcium levels by binding to its receptors on the endoplasmic reticulum, leading to the release of calcium ions into the cytoplasm .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of D-myo-Inositol-1,4,5-triphosphate (potassium salt) typically involves the enzymatic hydrolysis of phosphatidylinositol-4,5-bisphosphate. This process is mediated by phospholipase C, which cleaves the phosphatidylinositol-4,5-bisphosphate to produce D-myo-Inositol-1,4,5-triphosphate .

Industrial Production Methods: Industrial production of D-myo-Inositol-1,4,5-triphosphate (potassium salt) often involves large-scale enzymatic reactions using recombinant phospholipase C. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through various chromatographic techniques to remove impurities and achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions: D-myo-Inositol-1,4,5-triphosphate (potassium salt) primarily undergoes hydrolysis and phosphorylation reactions. It does not typically participate in oxidation or reduction reactions due to its stable phosphate groups.

Common Reagents and Conditions:

Hydrolysis: This reaction is catalyzed by phosphatases, which remove phosphate groups from the molecule.

Phosphorylation: Kinases can add phosphate groups to the molecule, further modifying its structure and function.

Major Products: The hydrolysis of D-myo-Inositol-1,4,5-triphosphate (potassium salt) results in the formation of inositol bisphosphate and inositol monophosphate. These products can further undergo dephosphorylation to yield free inositol .

Scientific Research Applications

Chemistry: D-myo-Inositol-1,4,5-triphosphate (potassium salt) is used as a model compound to study the behavior of inositol phosphates in various chemical reactions. It helps in understanding the mechanisms of phosphorylation and dephosphorylation reactions.

Biology: In biological research, this compound is extensively used to study intracellular signaling pathways. It is a key molecule in the investigation of calcium signaling and its role in various cellular processes such as muscle contraction, cell division, and apoptosis .

Medicine: D-myo-Inositol-1,4,5-triphosphate (potassium salt) is used in medical research to explore its potential therapeutic applications. It is studied for its role in diseases related to calcium signaling dysregulation, such as cardiac arrhythmias and neurodegenerative disorders .

Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and as a research reagent in the development of new drugs targeting calcium signaling pathways .

Mechanism of Action

D-myo-Inositol-1,4,5-triphosphate (potassium salt) exerts its effects by binding to specific receptors on the endoplasmic reticulum, known as inositol trisphosphate receptors. This binding triggers the opening of calcium channels, leading to the release of calcium ions into the cytoplasm. The increase in intracellular calcium concentration activates various calcium-dependent enzymes and signaling pathways, ultimately influencing cellular functions such as metabolism, gene expression, and cell proliferation .

Comparison with Similar Compounds

D-myo-Inositol-1,3,4,5-tetrakisphosphate: This compound has an additional phosphate group compared to D-myo-Inositol-1,4,5-triphosphate and plays a role in different signaling pathways.

D-myo-Inositol-1,4-bisphosphate: This compound has one less phosphate group and is involved in different cellular processes.

Uniqueness: D-myo-Inositol-1,4,5-triphosphate (potassium salt) is unique due to its specific role in calcium signaling. Its ability to bind to inositol trisphosphate receptors and regulate intracellular calcium levels distinguishes it from other inositol phosphates. This unique function makes it a critical molecule in the study of cellular signaling and its related physiological and pathological processes .

Properties

Molecular Formula |

C6H15KO15P3 |

|---|---|

Molecular Weight |

459.19 g/mol |

InChI |

InChI=1S/C6H15O15P3.K/c7-1-2(8)5(20-23(13,14)15)6(21-24(16,17)18)3(9)4(1)19-22(10,11)12;/h1-9H,(H2,10,11,12)(H2,13,14,15)(H2,16,17,18);/t1-,2+,3+,4-,5-,6-;/m1./s1 |

InChI Key |

LDUUYLUPXGLWGV-VCOBJLPNSA-N |

Isomeric SMILES |

[C@H]1([C@@H]([C@H]([C@@H]([C@H]([C@@H]1OP(=O)(O)O)O)OP(=O)(O)O)OP(=O)(O)O)O)O.[K] |

Canonical SMILES |

C1(C(C(C(C(C1OP(=O)(O)O)O)OP(=O)(O)O)OP(=O)(O)O)O)O.[K] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[5-[(3aS,4R,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enamide](/img/structure/B10767575.png)

![Methyl 5-(4-methoxyphenyl)-4-[(E)-phenyldiazenyl]-1H-pyrazole-3-carboxylate](/img/structure/B10767584.png)

![[2-(11-Carboxy-9-oxoundec-10-enoyl)oxy-3-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B10767659.png)